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Overview
Description
It is primarily used in the prophylaxis and chronic treatment of asthma, as well as the relief of symptoms of seasonal allergic rhinitis . Montelukast works by inhibiting the effects of cysteinyl leukotrienes in the airways, which are associated with the pathophysiology of asthma and allergic rhinitis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Montelukast is synthesized through a multi-step process that involves the formation of key intermediates and their subsequent coupling. The synthetic route typically includes the following steps:
Formation of the Quinoline Intermediate: This involves the reaction of 2-chloroquinoline with a Grignard reagent to form the quinoline intermediate.
Coupling with a Benzyl Grignard Reagent: The quinoline intermediate is then coupled with a benzyl Grignard reagent to form the benzylquinoline intermediate.
Formation of the Final Product:
Industrial Production Methods
Industrial production of Montelukast involves optimizing the synthetic route for large-scale manufacturing. This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Montelukast undergoes several types of chemical reactions, including:
Oxidation: Montelukast can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert Montelukast back to its sulfide form.
Substitution: Various substitution reactions can occur at the quinoline and benzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of Montelukast .
Scientific Research Applications
Montelukast has a wide range of scientific research applications:
Chemistry: Used as a model compound to study leukotriene receptor antagonism.
Biology: Investigated for its effects on leukotriene pathways and inflammatory responses.
Medicine: Widely used in clinical trials for asthma and allergic rhinitis treatment.
Industry: Employed in the development of new pharmaceuticals targeting leukotriene receptors.
Mechanism of Action
Montelukast exerts its effects by selectively binding to the cysteinyl leukotriene receptor type-1 (CysLT1) in the airways. This binding inhibits the action of cysteinyl leukotrienes, which are mediators of inflammation, bronchoconstriction, and mucus production. By blocking these effects, Montelukast helps to reduce airway inflammation and improve breathing in patients with asthma and allergic rhinitis .
Comparison with Similar Compounds
Similar Compounds
Zafirlukast: Another leukotriene receptor antagonist with similar uses in asthma treatment.
Pranlukast: Used in Japan and other countries for asthma and allergic rhinitis.
Uniqueness of Montelukast
Montelukast is unique due to its high selectivity for the CysLT1 receptor and its ability to provide significant bronchodilation with minimal side effects. Its oral bioavailability and once-daily dosing regimen also make it a convenient option for patients .
Properties
CAS No. |
60706-52-7 |
---|---|
Molecular Formula |
C19H22N2S |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
10-[(1-methylpiperidin-2-yl)methyl]phenothiazine |
InChI |
InChI=1S/C19H22N2S/c1-20-13-7-6-8-15(20)14-21-16-9-2-4-11-18(16)22-19-12-5-3-10-17(19)21/h2-5,9-12,15H,6-8,13-14H2,1H3 |
InChI Key |
SRXWLOLJJPXKDX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1CN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
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